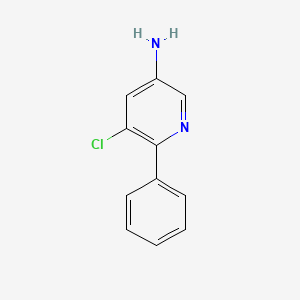

5-Chloro-6-phenylpyridin-3-amine

Descripción

5-Chloro-6-phenylpyridin-3-amine is a substituted pyridine derivative featuring a chlorine atom at position 5, a phenyl group at position 6, and an amine group at position 2. Pyridine derivatives are widely studied for their electronic properties, bioavailability, and reactivity, which are influenced by substituent patterns .

Propiedades

Fórmula molecular |

C11H9ClN2 |

|---|---|

Peso molecular |

204.65 g/mol |

Nombre IUPAC |

5-chloro-6-phenylpyridin-3-amine |

InChI |

InChI=1S/C11H9ClN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2 |

Clave InChI |

PNQVWUJVJYJJNI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C=C(C=N2)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-phenylpyridin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-aminopyridine, chlorinating agents, and phenylating agents.

Chlorination: The 3-aminopyridine undergoes chlorination at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Phenylation: The chlorinated intermediate is then subjected to a phenylation reaction using phenylboronic acid or phenyl magnesium bromide in the presence of a palladium catalyst (Suzuki-Miyaura coupling) to introduce the phenyl group at the 6-position.

Industrial Production Methods

Industrial production of 5-Chloro-6-phenylpyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-phenylpyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium methoxide, ammonia, or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 5-substituted-6-phenylpyridin-3-amines.

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Aplicaciones Científicas De Investigación

5-Chloro-6-phenylpyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Biological Studies: It is used in biological assays to study its effects on various biological targets.

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparación Con Compuestos Similares

Inferences for 5-Chloro-6-phenylpyridin-3-amine :

- The phenyl group at position 6 is expected to increase molecular weight (>200 g/mol) and lipophilicity (logP > 2.5), favoring membrane permeability.

- Chlorine at position 5 may confer moderate electron-withdrawing effects, stabilizing the amine group against oxidation .

Research Findings and Trends

- Positional Isomerism : Small changes in substituent positions (e.g., chlorine at position 4 vs. 5) significantly alter electronic properties and biological activity. For example, 4-Chloro-5-methoxypyridin-3-amine () shows distinct reactivity compared to 5-chloro isomers .

- Synthetic Utility : Compounds like 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine () are used as building blocks in agrochemicals, highlighting the versatility of chloro-pyridine scaffolds .

Actividad Biológica

5-Chloro-6-phenylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

5-Chloro-6-phenylpyridin-3-amine features a pyridine ring with a chlorine atom at position 5 and a phenyl group at position 6. Its molecular formula is C11H9ClN2, and it has a molecular weight of approximately 204.65 g/mol. The unique positioning of the chlorine and phenyl groups contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 5-Chloro-6-phenylpyridin-3-amine |

Research indicates that 5-Chloro-6-phenylpyridin-3-amine may interact with specific enzymes or receptors, modulating biological pathways relevant to disease processes. The compound's mechanism likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis, influencing cancer cell survival.

- Oxidative Stress Induction : The compound has been suggested to induce oxidative stress, leading to apoptosis in cancer cells.

Antimicrobial Properties

Studies have shown that 5-Chloro-6-phenylpyridin-3-amine exhibits antimicrobial activity against various pathogens. The exact mechanism is still under investigation, but it is believed that the compound disrupts microbial cell membranes or interferes with metabolic processes.

Anticancer Activity

The anticancer potential of 5-Chloro-6-phenylpyridin-3-amine has been demonstrated in several studies:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., breast, lung, and melanoma) have shown that the compound can induce cytotoxic effects. For instance, studies indicated significant cell death in melanoma cells treated with this compound, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Research indicates that the compound may lead to apoptosis through the activation of caspases and disruption of mitochondrial membranes . This apoptotic pathway is crucial for eliminating malignant cells.

Case Studies

- Study on Melanoma Cells : A study investigated the effects of 5-Chloro-6-phenylpyridin-3-amine on melanoma cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

- Antimicrobial Efficacy : In another study, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties.

Comparative Analysis

To understand the uniqueness of 5-Chloro-6-phenylpyridin-3-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-phenylpyridin-3-amine | Chlorine at position 2 | Moderate antimicrobial |

| 5-Chloro-3-phenylpyridin-2-amine | Chlorine at position 5 | Low anticancer activity |

| 5-Chloro-6-phenylpyridin-3-amine | Chlorine at position 5, phenyl at 6 | High antimicrobial & anticancer |

The unique arrangement of functional groups in 5-Chloro-6-phenylpyridin-3-amine enhances its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.